ethyl 2,4-dioxocyclohexane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxocyclohexane-1-carboxylate can be synthesized through the esterification of 2,4-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dioxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a precursor in enzymatic reactions, leading to the formation of various biologically active compounds. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 2,4-dioxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate: Similar structure but with additional methyl groups on the cyclohexane ring.
Uniqueness
This compound is unique due to its specific ester group and the positions of the dioxo groups on the cyclohexane ring, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
77548-33-5 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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